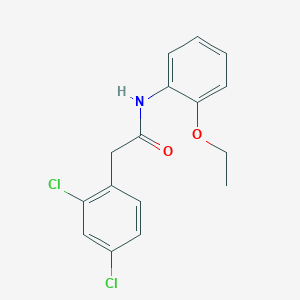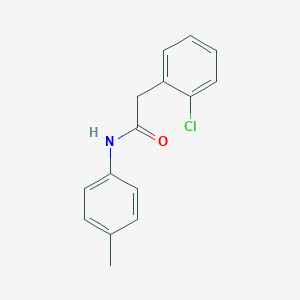![molecular formula C15H10N4O3 B270269 1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione](/img/structure/B270269.png)
1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione, also known as CMPD1, is a small molecule inhibitor that has shown promising results in scientific research for various applications. CMPD1 is a synthetic compound that was first synthesized in 2009 by a group of researchers at the University of Dundee, UK. Since then, it has been extensively studied for its potential therapeutic applications in various fields.
Mécanisme D'action
1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione exerts its effects by targeting specific signaling pathways in cells. It has been shown to inhibit the activity of various enzymes, including protein kinases and phosphatases. By inhibiting these enzymes, 1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione can modulate various cellular processes, including cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione has been shown to have various biochemical and physiological effects in cells. It can modulate the activity of various enzymes, including protein kinases and phosphatases, which play key roles in cellular processes. 1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione can also affect the expression of various genes, leading to changes in cellular function. Physiologically, 1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione has been shown to have anti-cancer, neuroprotective, and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, 1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione also has some limitations. It can be toxic to cells at high concentrations, and its effects can be cell-type specific.
Orientations Futures
There are several future directions for the study of 1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione. One direction is to further elucidate its mechanism of action and identify its specific targets in cells. Another direction is to optimize its chemical structure to improve its efficacy and reduce its toxicity. Additionally, 1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione could be studied in combination with other compounds to enhance its therapeutic effects. Finally, 1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione could be studied in animal models to further evaluate its potential therapeutic applications.
Méthodes De Synthèse
1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione can be synthesized using a multi-step synthetic route that involves several chemical reactions. The first step involves the synthesis of a key intermediate, which is then further modified to form 1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione. The synthesis of 1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione involves the use of various reagents, including acetic anhydride, phosphorus oxychloride, and sodium hydroxide. The final product is obtained in good yield and high purity.
Applications De Recherche Scientifique
1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, 1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In neurodegenerative diseases, 1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione has been shown to protect neurons from damage and improve cognitive function. In inflammation, 1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Nom du produit |
1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione |
|---|---|
Formule moléculaire |
C15H10N4O3 |
Poids moléculaire |
294.26 g/mol |
Nom IUPAC |
3-amino-9-methyl-12-oxa-4,6,8-triazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),2,6,8,13,15,17-heptaene-5,11-dione |
InChI |
InChI=1S/C15H10N4O3/c1-6-9-10(7-4-2-3-5-8(7)22-14(9)20)11-12(16)18-15(21)19-13(11)17-6/h2-5H,1H3,(H3,16,17,18,19,21) |
Clé InChI |
ZRTYCWVFUYGXMX-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NC(=O)NC(=C2C3=C1C(=O)OC4=CC=CC=C43)N |
SMILES canonique |
CC1=NC2=NC(=O)NC(=C2C3=C1C(=O)OC4=CC=CC=C43)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270188.png)
![Ethyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B270190.png)

![Ethyl 3-[(trifluoroacetyl)amino]benzoate](/img/structure/B270195.png)








